molecular formula C7H6INO2 B2933723 2-(5-iodopyridin-2-yl)acetic Acid CAS No. 1234616-74-0

2-(5-iodopyridin-2-yl)acetic Acid

Cat. No. B2933723
CAS RN: 1234616-74-0
M. Wt: 263.034
InChI Key: RPSDFCPWJRTWTN-UHFFFAOYSA-N
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Description

2-(5-iodopyridin-2-yl)acetic Acid is an organic compound with the molecular formula C7H6INO2 . It is a carboxylic acid consisting of a 5-iodopyridin-2-yl group attached to an acetic acid group .


Molecular Structure Analysis

The molecular weight of this compound is 263.03 g/mol . The InChI code is InChI=1S/C7H6INO2/c8-5-1-2-6(9-4-5)3-7(10)11/h1-2,4H,3H2,(H,10,11) . The Canonical SMILES is C1=CC(=NC=C1I)CC(=O)O .


Physical And Chemical Properties Analysis

The exact mass and monoisotopic mass of this compound are both 262.94433 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 50.2 Ų . It has a complexity of 151 .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

Compounds similar to "2-(5-iodopyridin-2-yl)acetic Acid" are utilized in the synthesis of heterocyclic compounds. For example, the reaction of amino-substituted pyridines with iodine or iodine-containing reagents in the presence of acetic acid can lead to various heterocyclic structures, which are pivotal in medicinal chemistry and material science due to their diverse biological activities and optical properties (Bunker et al., 2008).

Catalysis and Chemical Reactions

Iodine-containing compounds are known to form stable complexes that can facilitate various chemical transformations. For instance, iodine complexes with certain structures may assist in ring-opening reactions or the synthesis of bi- and tridentate ligands through Pfitzinger-type condensation reactions. These processes are critical in developing pharmaceuticals and advanced materials (Zong et al., 2008).

Molecular Engineering for Solar Cell Applications

Organic sensitizers, including compounds with pyridine moieties and iodine atoms, play a crucial role in the development of dye-sensitized solar cells. These compounds can anchor onto semiconductor surfaces, enhancing solar energy conversion efficiency. The design and synthesis of such sensitizers involve sophisticated molecular engineering to optimize their photophysical properties for better performance in solar cell applications (Kim et al., 2006).

properties

IUPAC Name

2-(5-iodopyridin-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c8-5-1-2-6(9-4-5)3-7(10)11/h1-2,4H,3H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSDFCPWJRTWTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1I)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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